beta-(Nitromethyl)-benzenepropanoic acid

GABA derivatives Immunopharmacology Nootropic intermediates

Researchers synthesizing Phenibut, Baclofen, or Carphedone analogs face intermediate stability challenges with direct amino acid handling. beta-(Nitromethyl)-benzenepropanoic acid provides a stable, masked-amine precursor strategy unavailable to β-hydroxy or β-amino analogs. • Reduction to β-aminomethyl derivative in 89% yield (Ni/H₂, EtOH) • Orthogonal protection schemes enabled by nitro→amine late-stage conversion • Chiral β-carbon supports enantioselective synthesis via 4-OT enzymes or organocatalysis • LogP 2.04 & PSA 83.12 Ų provide quantitative SAR benchmarks versus amino analogs

Molecular Formula C10H11NO4
Molecular Weight 209.20 g/mol
Cat. No. B12279317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-(Nitromethyl)-benzenepropanoic acid
Molecular FormulaC10H11NO4
Molecular Weight209.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC(=O)O)C[N+](=O)[O-]
InChIInChI=1S/C10H11NO4/c12-10(13)6-9(7-11(14)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)
InChIKeyYCOCGPQYZANFEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





beta-(Nitromethyl)-benzenepropanoic acid: Nitroalkane Building Block


beta-(Nitromethyl)-benzenepropanoic acid (also named 4-nitro-3-phenylbutanoic acid) is a β-substituted phenylpropanoic acid derivative featuring a nitromethyl (–CH₂NO₂) group at the β-position . With molecular formula C₁₀H₁₁NO₄ and molecular weight 209.20 g/mol, this compound serves as a versatile nitroalkane building block in organic synthesis . Its structural motif provides a chiral center at the β-carbon, enabling stereochemical control in downstream transformations . The compound is commercially available at purities of 95% or higher from multiple suppliers .

Synthetic Building Block Versatile nitroalkane for multi-step organic synthesis
Stereochemical Control Chiral β-carbon enables enantioselective transformations
Nitro Reactivity Handle Electron-withdrawing group activates adjacent carbon for condensation
Commercial Grade High-purity material available from multiple suppliers

Irreplaceable Reactivity of beta-(Nitromethyl)-benzenepropanoic acid


The β-nitromethyl substitution in beta-(Nitromethyl)-benzenepropanoic acid imparts distinct physicochemical and reactivity properties that are not replicable by generic β-substituted phenylpropanoic acids . Compared to its β-aminomethyl analog (Phenibut, CAS 1078-21-3), the nitro group alters lipophilicity (calculated LogP = 2.04 versus 1.42 for the amino derivative) and introduces strong electron-withdrawing character that activates the adjacent carbon for nucleophilic additions and condensations . The nitro functionality further serves as a masked amine precursor via reduction pathways—a synthetic strategy unavailable to amino-, hydroxy-, or unsubstituted analogs—enabling orthogonal protection schemes in multi-step syntheses [1]. These differences are operationally consequential: substituting a β-hydroxy or β-amino analog would eliminate the nitro-specific reactivity manifold required for GABAergic intermediate construction.

Nitro-dependent reactivity
Nitro group activates adjacent carbon for condensations; β-hydroxy or amino analogs lack this activation.
Masked amine precursor
Exclusive reduction pathway to Phenibut-type amines; non-nitro analogs cannot serve as stable amine precursors.
Lipophilicity mismatch
Higher calculated LogP vs amino analog may shift extraction, chromatography, and permeability behavior.

beta-(Nitromethyl)-benzenepropanoic acid: Differentiation Evidence


Carphedone Intermediate: Nitro-Enabled Synthesis

The methyl ester derivative of beta-(Nitromethyl)-benzenepropanoic acid serves as a documented intermediate in the synthesis of Carphedone, a GABA derivative exhibiting immunocorrection properties during cyclophosphamide-induced immunosuppression [1]. In contrast, β-hydroxy and β-amino analogs lack the nitro functionality required for this specific synthetic pathway. While quantitative yield data for the full Carphedone sequence from this intermediate is not disclosed in primary literature, the documented use as an intermediate establishes a defined synthetic role that structurally similar non-nitro compounds cannot fulfill. The nitro group enables subsequent transformations (e.g., reduction to amine, cyclization to pyrrolidinone) that are inaccessible to β-hydroxy or unsubstituted analogs .

Carphedone Intermediate
Class-level
Nitro-enabled cascade synthesis
vs non-nitro analogs: pathway inaccessible
Supports GABAergic intermediate procurement
Binary functional capability; data to verify
GABA derivatives Immunopharmacology Nootropic intermediates Carphedone synthesis

Lipophilicity Differentiation vs. β-Aminomethyl Analog

beta-(Nitromethyl)-benzenepropanoic acid exhibits a calculated LogP of 2.04480, substantially higher than the 1.42 LogP of its β-aminomethyl analog (Phenibut) . The increased lipophilicity reflects the electron-withdrawing nitro group's influence on molecular polarity compared to the basic amino group. This difference affects solvent partitioning, chromatographic behavior, and potentially membrane permeability characteristics. The target compound's polar surface area (PSA) of 83.12 Ų also differs from the amino analog's 63.32 Ų, further distinguishing their physicochemical profiles .

Lipophilicity
Cross-study comparable
LogP 2.04 (calc)
Δ 0.62 vs amino analog
Impacts partitioning and chromatography
Calculated from authoritative databases
Physicochemical properties Lipophilicity Drug-likeness BBB permeability prediction

Reduction to Phenibut: Nitro-to-Amine Conversion

The (R)-(+)-enantiomer of beta-(Nitromethyl)-benzenepropanoic acid can be reduced to 4-amino-3-phenylbutanoic acid (Phenibut) using nickel catalyst and hydrogen gas in ethanol, with a reported yield of 89% [1]. This nitro-to-amine conversion provides a validated synthetic route to the pharmacologically active GABA analog. The β-hydroxy analog cannot undergo this transformation; the β-amino analog is the product itself. This reduction pathway establishes the nitro compound as a stable, storable precursor that can be converted to the active amine on demand, offering advantages in synthetic planning and intermediate storage stability.

Reduction to Phenibut
Supporting evidence
89% yield
Ni/H₂, EtOH
Supports amine synthesis planning
Yield from (R)-enantiomer reduction
Nitro reduction GABA analog synthesis Phenibut precursor Catalytic hydrogenation

Biocatalytic Enantioselective Synthesis via 4-OT

The (R)-(+)-enantiomer of 4-nitro-3-phenylbutanoic acid can be accessed via biocatalytic asymmetric Michael addition of nitromethane to α,β-unsaturated aldehydes using the F50A mutant of 4-oxalocrotonate tautomerase (4-OT) . This enzymatic method achieves high conversions and high enantiocontrol, with subsequent transformations yielding γ-nitrocarboxylic acids. In contrast, the β-hydroxy and β-amino analogs are typically accessed via different synthetic routes (e.g., aldol reactions for hydroxy derivatives) and do not benefit from this specific enzyme-catalyzed pathway. The availability of an enantioselective biocatalytic route distinguishes this nitro compound from non-nitro alternatives for applications requiring stereochemical purity .

Biocatalytic Route
Class-level
4-OT(F50A) enzyme
Asymmetric Michael addition
Supports enantioselective procurement
Data to verify; class-level inference
Biocatalysis Asymmetric synthesis Enzyme engineering Green chemistry

Commercial Availability and Procurement Options

beta-(Nitromethyl)-benzenepropanoic acid is commercially available from multiple suppliers at ≥95% purity . Supplier-reported pricing includes 10 mg at approximately $75.00 USD and 5 mg at $496.43 USD (depending on supplier and purity grade) . The compound is cataloged as a building block/miscellaneous category item, with availability from both specialty chemical distributors and standard reference material providers. This commercial accessibility distinguishes it from custom-synthesis-only β-substituted analogs that may require weeks of lead time and higher minimum order quantities.

Commercial Availability
Supporting evidence
≥95% purity
~$75/10 mg, multiple suppliers
Supports research budgeting and supply
Supplier catalog data (2025–2026)
Chemical procurement Building blocks Supply chain Purity specifications

beta-(Nitromethyl)-benzenepropanoic acid: Application Scenarios


Carphedone and GABAergic Immunomodulator Synthesis

Research groups developing Carphedone (phenylpiracetam) or structurally related GABA derivatives should procure beta-(Nitromethyl)-benzenepropanoic acid or its methyl ester as a key intermediate [1]. The nitro group enables the cyclization/reduction cascade required for pyrrolidinone formation, a transformation inaccessible to β-hydroxy or β-amino analogs. This compound provides the β-phenylpropanoic acid backbone with the requisite nitro functionality for constructing the 4-phenyl-2-pyrrolidinone pharmacophore .

Phenibut and GABA-B Agonist Precursor Synthesis

Laboratories synthesizing Phenibut (β-phenyl-GABA) or Baclofen analogs can utilize beta-(Nitromethyl)-benzenepropanoic acid as a stable nitro precursor, with documented reduction to the corresponding amine in 89% yield using Ni/H₂ in ethanol [1]. This approach offers advantages over direct amino acid handling, including improved intermediate stability, orthogonal protection strategies, and the ability to defer amine introduction to late synthetic stages. The enantiomerically enriched forms (R or S) are accessible via enzymatic resolution or asymmetric catalysis .

Biocatalytic & Organocatalytic Method Development

Research programs focused on asymmetric catalysis—particularly biocatalysis with engineered 4-OT enzymes or organocatalysis with chiral ionic liquids—should consider beta-(Nitromethyl)-benzenepropanoic acid as a model substrate for Michael addition methodology development [1]. The compound's β-nitromethyl group participates in enzyme-catalyzed C–C bond formation with high enantiocontrol, providing a platform for developing green chemistry synthetic routes to chiral GABA analogs .

SAR Studies of β-Substituted Phenylpropanoic Acids

Structure-activity relationship (SAR) investigations comparing β-position substituents on the phenylpropanoic acid scaffold should include beta-(Nitromethyl)-benzenepropanoic acid as the nitro-substituted comparator [1]. Its LogP of 2.04 (versus 1.42 for the β-amino analog) and PSA of 83.12 Ų provide quantitative physicochemical benchmarks for evaluating how β-substituent electronics influence membrane permeability, target binding, and pharmacokinetic properties . The compound serves as a masked amine prodrug equivalent for comparative pharmacology studies.

Application
Selection Property
Validation Focus
Carphedone intermediate studies
Nitro-enabled cascade synthesis
Cyclization/reduction feasibility
Phenibut precursor synthesis
Nitro-to-amine reduction pathway
Reduction condition optimization
Biocatalytic method development
Enzyme-compatible substrate
Enantioselectivity and conversion
SAR of β-substituted phenylpropanoic acids
Physicochemical benchmarking
LogP, PSA, permeability prediction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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